molecular formula C10H15N3O2 B1482174 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid CAS No. 2090942-82-6

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Cat. No. B1482174
CAS RN: 2090942-82-6
M. Wt: 209.24 g/mol
InChI Key: PNUUNEBLBMCSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid, also known as 2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-ylacetic acid (EHPPA), is a naturally occurring compound found in plants, fungi, and bacteria. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and other compounds. EHPPA has been studied extensively for its potential use in various fields, including drug synthesis, biochemistry, and physiology.

Scientific Research Applications

EHPPA has been studied extensively for its potential use in various scientific fields. In biochemistry, it has been used to study the structure and function of proteins and enzymes. In physiology, it has been used to study the role of hormones in regulating metabolic processes. In drug synthesis, it has been used to synthesize a variety of compounds, including antibiotics and anti-cancer drugs. It has also been used to synthesize agrochemicals, such as herbicides and insecticides.

Mechanism of Action

EHPPA is believed to act as an inhibitor of enzymes involved in the synthesis of proteins. This inhibition is thought to be due to the compound’s ability to form a covalent bond with the enzyme’s active site. This covalent bond prevents the enzyme from catalyzing the reaction, thus inhibiting the synthesis of proteins.
Biochemical and Physiological Effects
EHPPA has been shown to have a variety of biochemical and physiological effects. In biochemistry, it has been shown to inhibit the synthesis of proteins and enzymes. In physiology, it has been shown to modulate the action of hormones and to regulate metabolic processes. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of EHPPA in laboratory experiments has several advantages. First, it is a simple and efficient synthesis method that can be used to synthesize a wide variety of compounds. Second, it is relatively inexpensive and widely available. Finally, it is a safe and non-toxic compound. However, there are also some limitations to its use in laboratory experiments. For example, it is not very stable and can degrade over time. Additionally, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on EHPPA. First, further research could be done to explore the compound’s potential uses in drug synthesis, biochemistry, and physiology. Second, research could be done to explore its potential use in agrochemicals and other compounds. Third, research could be done to explore its potential use in the treatment of diseases, such as cancer and inflammation. Finally, research could be done to explore its potential use as a catalyst in chemical reactions.

properties

IUPAC Name

2-(2-ethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-8-5-9-6-12(7-10(14)15)3-4-13(9)11-8/h5H,2-4,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUUNEBLBMCSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CCN(CC2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
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2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
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2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Reactant of Route 4
2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Reactant of Route 5
2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Reactant of Route 6
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2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

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